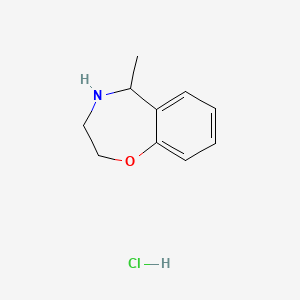

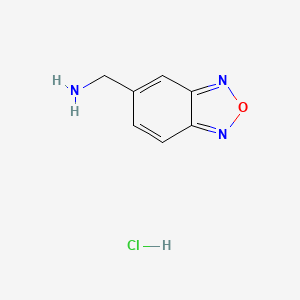

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline

Vue d'ensemble

Description

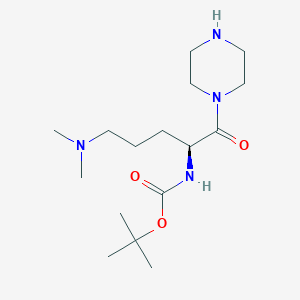

The compound “2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation .Applications De Recherche Scientifique

Synthesis of Novel Schiff Base Ligand and Transition Metal Complexes : A study synthesized a Schiff base ligand using the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde. The synthesized ligand, fully characterized spectroscopically and by single crystal diffraction, was then reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to produce compounds with distorted tetragonal geometries. These compounds showed significant free radical scavenging properties and xanthine oxidase inhibitory activities, with the zinc complex notably inhibiting the enzymatic activity more effectively than the standard reference drug (Ikram et al., 2015).

Catalytic Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives : Another study focused on synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields. The synthesis was conducted using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of specific catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).

Synthesis and Reactivity Studies of Gabapentin-base Derivatives : Research studies have also explored the synthesis and reactivity of various biologically active compounds derived from gabapentin-base. Notably, an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) was utilized to produce novel classes of compounds, which were then subjected to theoretical studies to understand the effects of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).

Synthesis of Analgesic and Anti-inflammatory Agents : A study aimed at designing and synthesizing new compounds with potential analgesic and anti-inflammatory properties. This involved the synthesis of benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols, which demonstrated moderate analgesic activity and remarkable anti-inflammatory activities in oral administration models (Liu et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-(aminomethyl)-N-cyclohexyl-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h6-8,11,14H,2-5,9-10,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSMVCLROJQTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)

![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)